2-Bromo-5-(methylsulphonyl)aniline
Overview
Description
2-Bromo-5-(methylsulphonyl)aniline: is a chemical compound with the molecular formula C7H8BrNO2S . It is a white to off-white crystalline powder that belongs to the class of anilines. This compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One of the common methods to synthesize 2-Bromo-5-(methylsulphonyl)aniline involves the bromination of 5-(methylsulphonyl)aniline. The reaction typically uses bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective bromination at the desired position on the aniline ring .
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-5-(methylsulphonyl)aniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylsulphonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group in related compounds can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases in a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Sulfone derivatives.
Reduction Products: Amines and related compounds.
Scientific Research Applications
2-Bromo-5-(methylsulphonyl)aniline is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methylsulphonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylsulphonyl group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2-Bromoaniline: Lacks the methylsulphonyl group, making it less reactive in certain chemical reactions.
5-Methylsulphonylaniline: Lacks the bromine atom, affecting its reactivity and applications.
2-Chloro-5-(methylsulphonyl)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness:
2-Bromo-5-(methylsulphonyl)aniline is unique due to the presence of both the bromine atom and the methylsulphonyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Biological Activity
2-Bromo-5-(methylsulphonyl)aniline, a compound with the CAS number 942474-24-0, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and a methylsulphonyl group attached to an aniline ring, which significantly influences its reactivity and biological interactions. The presence of these substituents allows for diverse chemical reactions, including nucleophilic substitutions and oxidation processes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom facilitates halogen bonding interactions, enhancing binding affinity to target proteins. The methylsulphonyl group can also participate in hydrogen bonding, further stabilizing these interactions.
Enzyme Inhibition
Research indicates that this compound is utilized in studies focusing on enzyme inhibition. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer progression, making it a candidate for anticancer drug development . The compound's ability to modulate enzyme activity is critical in understanding its therapeutic potential.
Antimicrobial Properties
The compound exhibits antimicrobial activity against various bacterial strains. Studies have reported that derivatives of this compound display significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these derivatives suggest potent bactericidal properties .
Case Studies and Research Findings
- Anticancer Activity : In a study investigating small molecule inhibitors targeting MYC oncogenes, this compound was identified as a promising candidate that binds effectively to WDR5, a protein implicated in cancer cell proliferation . The binding affinity was significantly affected by the presence of the bromine atom, underscoring its role in enhancing biological activity.
- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study found that modifications to the aniline ring could enhance antibacterial properties, with some derivatives outperforming traditional antibiotics like gentamicin .
- Biofilm Formation Inhibition : Research has shown that certain derivatives can inhibit biofilm formation in bacterial cultures. This property is particularly valuable in treating chronic infections where biofilms pose significant treatment challenges.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Bromine and methylsulphonyl groups present | Anticancer, antimicrobial |
2-Bromoaniline | Lacks methylsulphonyl group | Less reactive |
5-Methylsulphonylaniline | Lacks bromine atom | Limited biological activity |
2-Chloro-5-(methylsulphonyl)aniline | Chlorine instead of bromine | Different reactivity and properties |
Properties
IUPAC Name |
2-bromo-5-methylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPWDTCETLARFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650193 | |
Record name | 2-Bromo-5-(methanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-24-0 | |
Record name | 2-Bromo-5-(methylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(methanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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